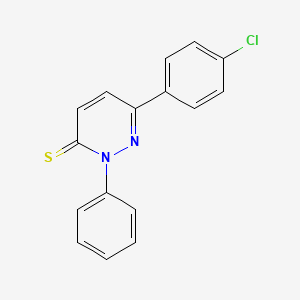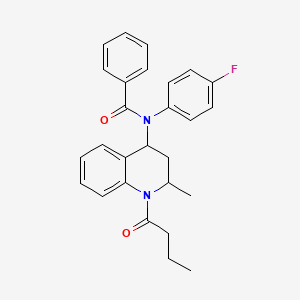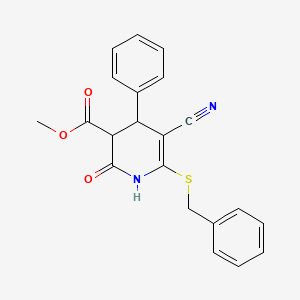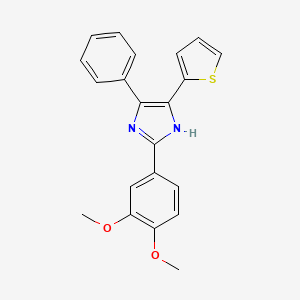
6-(4-chlorophenyl)-2-phenylpyridazine-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-clorofenil)-2-fenilpiridazina-3(2H)-tiona es un compuesto heterocíclico que presenta un anillo de piridazina sustituido con un grupo 4-clorofenilo y un grupo fenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(4-clorofenil)-2-fenilpiridazina-3(2H)-tiona típicamente implica la reacción de derivados de hidracina apropiados con dicetonas u otros precursores adecuados. Un método común incluye la condensación de cloruro de 4-clorobenzoílo con fenilhidrazina para formar la hidrazona intermedia, que luego se cicla al anillo de piridazina en presencia de fuentes de azufre como la tiourea .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de síntesis automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
6-(4-clorofenil)-2-fenilpiridazina-3(2H)-tiona experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir el grupo tiona en un tiol u otras formas reducidas utilizando agentes como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Agentes halogenantes, agentes nitrantes y otros electrófilos o nucleófilos
Principales productos
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tioles y varios derivados sustituidos dependiendo de los reactivos y condiciones utilizados .
Aplicaciones Científicas De Investigación
6-(4-clorofenil)-2-fenilpiridazina-3(2H)-tiona tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su capacidad para interactuar con varios objetivos biológicos.
Industria: Utilizado en el desarrollo de materiales con propiedades electrónicas u ópticas específicas .
Mecanismo De Acción
El mecanismo de acción de 6-(4-clorofenil)-2-fenilpiridazina-3(2H)-tiona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Las vías exactas e interacciones moleculares dependen de la aplicación específica y el objetivo .
Comparación Con Compuestos Similares
Compuestos similares
- 6-(4-bromofenil)-2-fenilpiridazina-3(2H)-tiona
- 6-(4-fluorofenil)-2-fenilpiridazina-3(2H)-tiona
- 6-(4-metilfenil)-2-fenilpiridazina-3(2H)-tiona
Singularidad
6-(4-clorofenil)-2-fenilpiridazina-3(2H)-tiona es único debido a la presencia del grupo 4-clorofenilo, que puede influir en su reactividad y actividad biológica. El átomo de cloro puede participar en varias interacciones, como enlaces de hidrógeno y enlaces de halógeno, lo que puede mejorar las propiedades del compuesto en comparación con sus análogos .
Propiedades
Fórmula molecular |
C16H11ClN2S |
|---|---|
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-2-phenylpyridazine-3-thione |
InChI |
InChI=1S/C16H11ClN2S/c17-13-8-6-12(7-9-13)15-10-11-16(20)19(18-15)14-4-2-1-3-5-14/h1-11H |
Clave InChI |
FNZVHSOMOGJECU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=S)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)
![methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)
![(3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11654925.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11654951.png)
![ethyl 2-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654952.png)

![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654967.png)
![2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11654969.png)
![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)
![Propan-2-yl 4,5-dimethyl-2-{[(4-propylphenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11654977.png)

